molecular formula C9H9N3O3S2 B5842928 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 330462-63-0

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B5842928
CAS No.: 330462-63-0
M. Wt: 271.3 g/mol
InChI Key: HXZXWJYSSQOLKS-UHFFFAOYSA-N
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Description

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.00853350 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability and Antitumor Activity

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide compounds have been investigated for their potential in improving metabolic stability and antitumor activity. For instance, specific derivatives of this compound have demonstrated potent inhibitory effects on PI3Kα and mTOR in vitro and in vivo. However, these derivatives underwent metabolic deacetylation, prompting the exploration of heterocyclic analogues as alternatives to the benzothiazole ring to reduce or eliminate this deacetylation. As a result, certain analogues maintained similar in vitro potency and in vivo efficacy while displaying minimal deacetylated metabolites in hepatocytes (Stec et al., 2011). Additionally, a set of novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity against various human tumor cell lines, with specific compounds showing considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antimicrobial Activity and Quantum Calculations

This compound and its derivatives have also been explored for their antimicrobial properties and computational chemistry applications. The synthesis of novel sulphonamide derivatives led to compounds exhibiting good antimicrobial activity, with computational calculations supporting the experimental findings (Fahim & Ismael, 2019). Moreover, antimicrobial activity evaluations of certain benzothiazoles showed that some compounds had significant antimicrobial potential, with docking studies providing insights into their probable interactions with specific proteins (Pawar et al., 2021).

Enzyme Inhibitory Potential and Photophysical Properties

Research into the enzyme inhibitory potential of this compound's derivatives revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, with in silico molecular docking results corroborating the in vitro enzyme inhibition data (Abbasi et al., 2019). The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were also studied, revealing distinct hydrogen bond-associated assemblies characteristic to the substituent in the benzothiazole moiety, providing insights into the nature of these assemblies (Balijapalli et al., 2017).

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H2,10,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZXWJYSSQOLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242043
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330462-63-0
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330462-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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